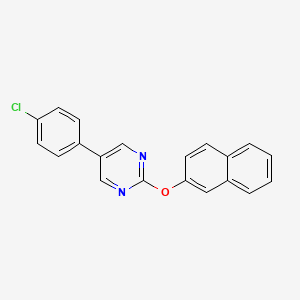

5-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Chlorophenyl)-2-(2-naphthyloxy)pyrimidine (5-CPN) is a pyrimidine derivative that has been studied extensively due to its potential applications in scientific research. It is a synthetic compound that is composed of a pyrimidine ring and a chlorine-substituted phenyl group linked to a 2-naphthyloxy moiety. 5-CPN has been investigated for its potential use in a variety of scientific research applications, including its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Molecular Modifications and Organic Semiconductor Applications

One study investigates molecular modifications of naphthodithiophene diimides, introducing electron-deficient substituents like chlorine groups to develop superior n-channel organic semiconductors for thin-film transistors. These modifications have shown to significantly improve electron mobility, illustrating the potential of chlorine-substituted compounds in electronics (Nakano et al., 2015).

Structural and Spectral Analysis in Antimalarial Research

Research on antimalarial drugs like 5-(4-chlorophenyl)-6-ethyl-2, 4-pyrimidinediamine utilizes FT IR and FT Raman spectra for structural and bonding analysis. These studies provide insights into the docking mechanism of the drug molecules in the active site of enzymes, highlighting the importance of dihedral angles and intermolecular hydrogen bonding in drug efficacy (Sherlin et al., 2018).

Synthesis and Biological Activities of Pyrimidine Derivatives

A notable focus has been on synthesizing novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, revealing a wide spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti‐inflammatory properties. This research underscores the versatility of pyrimidine derivatives in medicinal chemistry and their potential in developing new therapeutics (Rani et al., 2012).

Enzyme Inhibition and Drug Design

Studies on 5-isoamyl- and 5-(p-chlorophenyl)pyrimidines have been conducted to understand the mode of pyrimidine binding to dihydrofolic reductase. Such research is pivotal for designing active-site-directed irreversible inhibitors, highlighting the strategic placement of bulky groups on the pyrimidine ring for enhanced binding and therapeutic efficacy (Baker et al., 1967).

Nonlinear Optical Materials

The study of thiopyrimidine derivatives for nonlinear optics (NLO) applications showcases the importance of pyrimidine rings in developing materials with significant NLO properties. This research provides a foundation for the use of these compounds in optoelectronic and high-tech applications, demonstrating the intersection of organic chemistry and material science (Hussain et al., 2020).

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-2-naphthalen-2-yloxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O/c21-18-8-5-15(6-9-18)17-12-22-20(23-13-17)24-19-10-7-14-3-1-2-4-16(14)11-19/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBNWKBPKWNGPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=NC=C(C=N3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2748609.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2748611.png)

![2-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2748614.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2748619.png)

![7-hydroxy-4-methyl-5-oxo-N-(3-(trifluoromethyl)phenyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2748625.png)

![N-(2-chlorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2748628.png)

![N-(3-chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2748629.png)

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2748630.png)